molecular formula C12H8F3NO B1611421 6-Phenyl-4-(trifluoromethyl)pyridin-2(1H)-one CAS No. 22122-89-0

6-Phenyl-4-(trifluoromethyl)pyridin-2(1H)-one

Cat. No. B1611421
CAS RN: 22122-89-0
M. Wt: 239.19 g/mol
InChI Key: WBOFHZOUVBKGQK-UHFFFAOYSA-N
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Description

6-Phenyl-4-(trifluoromethyl)pyridin-2(1H)-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a pyridone derivative that has a trifluoromethyl group attached to it, making it a unique compound with interesting properties.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Substituted Pyrazolines and Pyridines

    The compound is used in the synthesis of various trifluoromethyl-substituted pyrazolines and pyridines. For example, the synthesis of 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines using microwave-assisted treatment of related compounds under specific conditions, showing the versatility of this compound in chemical synthesis (Palka et al., 2014).

  • Role in Organometallic Chemistry

    It's involved in the creation of novel organometallic compounds. For example, the formation of electronically intercommunicating iron centers in di- and tetraferrocenyl pyrroles, indicating its role in complex molecular structures with potential applications in various fields (Hildebrandt et al., 2011).

  • Catalysis and Chemical Reactions

    The compound facilitates certain types of chemical reactions. For instance, a bulky organoborane catalyst was used in the 1,4-hydroboration of pyridines, demonstrating the compound's potential in catalyzing specific chemical processes (Fan et al., 2015).

  • Microwave-Assisted Synthesis of Hybrid Analogs

    It's used in the microwave-assisted synthesis of novel bis(trifluoromethyl) phenyl-triazole-pyridine hybrid analogs. This highlights its utility in the efficient synthesis of complex hybrid molecules with potential biological applications (Jha & Ramarao, 2017).

  • X-ray Crystallography Investigations

    The compound is a subject of structural analysis using X-ray crystallography. This kind of research provides detailed insights into its molecular structure, which is crucial for understanding its chemical properties and potential applications (Liu et al., 2013).

  • Spectroscopy and Computational Chemistry
    the vibrational spectra and molecular structure of related compounds. These studies are essential in determining the electronic and physical properties of such compounds, which could have implications in various fields including materials science and pharmaceuticals (Bahgat et al., 2009).
  • Fabrication of OLEDs

    This compound plays a role in the synthesis of diiridium complexes used in the fabrication of organic light-emitting diodes (OLEDs). Such applications demonstrate the potential of this compound in the field of advanced materials and electronics (Liao et al., 2018).

  • Synthetic Analogs in Drug Discovery

    It's involved in the synthesis of biologically relevant synthetic analogs. The compound is used in spectral and structural studies, with potential implications in drug discovery and pharmaceutical research (Kumar et al., 2020).

  • Synthesis of Imidazo Pyrimidine Compounds

    It is integral in the synthesis of novel imidazo[1,2-a]pyrimidine compounds, indicating its significance in creating diverse chemical structures, which may find applications in various fields including medicinal chemistry (Liu, 2013).

  • Investigations in Chromeno Pyridine Derivatives

    This compound is used in the multicomponent reaction to synthesize chromeno[2,3-b]pyridine derivatives, showcasing its utility in complex chemical syntheses. The study of these derivatives provides insights into their properties and potential applications (Ryzhkova et al., 2023).

  • Anticancer Agent Synthesis

    The compound is used in the synthesis of novel alkyl amide functionalized pyrazolo[3,4-b]pyridine derivatives, which are potential anticancer agents. This highlights its importance in the development of new therapeutic agents (Chavva et al., 2013).

  • Poly(ether-imide) Synthesis
    Wang et al., 2008)](https://consensus.app/papers/synthesis-properties-pyridinebridged-polyetherimides-wang/2d065aaedf495a38bb95f2b6105efca4/?utm_source=chatgpt).

properties

IUPAC Name

6-phenyl-4-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO/c13-12(14,15)9-6-10(16-11(17)7-9)8-4-2-1-3-5-8/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOFHZOUVBKGQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=O)N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10571534
Record name 6-Phenyl-4-(trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenyl-4-(trifluoromethyl)pyridin-2(1H)-one

CAS RN

22122-89-0
Record name 6-Phenyl-4-(trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MV Goryaeva, YV Burgart… - European Journal of …, 2017 - Wiley Online Library
The synthesis of 1‐(2‐aminoethyl)‐6‐alkyl‐4‐polyfluoroalkylpyridin‐2‐ones based on the acidic cleavage of 7‐hydroxy‐7‐polyfluoroalkylhexahydroimidazo[1,2‐a]pyridin‐5‐ones is …
GS Kumar, GJ Dev, NR Kumar, DK Swaroop… - Chemical and …, 2015 - jstage.jst.go.jp
A series of novel pyrido [1, 2-a] pyrimidine-3-carboxamide derivatives 6a–n were prepared starting from 2 (1H) pyridone 1 via hydrolysis, de-carboxylation, selective O-alkylation …
Number of citations: 12 www.jstage.jst.go.jp
SO Kushch, MV Goryaeva, YV Burgart… - Russian Chemical …, 2022 - Springer
The three-component cyclization of 3-polyfluoroalkyl-3-oxopropanoates and methyl ketones with ammonium acetate affords 6-organyl-4-(polyfluoroalkyl)pyridin-2(1H)-ones (organyl is …
Number of citations: 4 link.springer.com

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